2-(Isopropyl)-N,N,5-trimethylcyclohexanecarboxamide

thermal stability volatility formulation processing

2-(Isopropyl)-N,N,5-trimethylcyclohexanecarboxamide (CAS 39668-77-4) is an alkyl-substituted cyclohexane carboxamide that functions as a physiological cooling agent via activation of the TRPM8 cold-menthol receptor. It belongs to the class of synthetic coolants disclosed in Wilkinson Sword patents (e.g., US4296093) that provide a cooling sensation comparable to menthol but with substantially reduced minty odor and volatility.

Molecular Formula C13H25NO
Molecular Weight 211.34 g/mol
CAS No. 39668-77-4
Cat. No. B12685465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Isopropyl)-N,N,5-trimethylcyclohexanecarboxamide
CAS39668-77-4
Molecular FormulaC13H25NO
Molecular Weight211.34 g/mol
Structural Identifiers
SMILESCC1CCC(C(C1)C(=O)N(C)C)C(C)C
InChIInChI=1S/C13H25NO/c1-9(2)11-7-6-10(3)8-12(11)13(15)14(4)5/h9-12H,6-8H2,1-5H3
InChIKeySBQWUJVATMNCKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Isopropyl)-N,N,5-trimethylcyclohexanecarboxamide (CAS 39668-77-4): Cyclohexane Carboxamide Cooling Agent Baseline


2-(Isopropyl)-N,N,5-trimethylcyclohexanecarboxamide (CAS 39668-77-4) is an alkyl-substituted cyclohexane carboxamide that functions as a physiological cooling agent via activation of the TRPM8 cold-menthol receptor [1]. It belongs to the class of synthetic coolants disclosed in Wilkinson Sword patents (e.g., US4296093) that provide a cooling sensation comparable to menthol but with substantially reduced minty odor and volatility [2]. Structurally, it possesses a cyclohexane core with isopropyl and methyl substituents, distinguishing it from acyclic carboxamide coolants such as the commonly marketed WS-23 (N,2,3-trimethyl-2-isopropylbutanamide, CAS 51115-67-4) [3]. Its primary application domains include personal care products, oral care formulations, ingestible compositions, and tobacco/nicotine products requiring a clean cooling profile without flavor interference [2].

Why Generic Cooling Agent Substitution Fails for 2-(Isopropyl)-N,N,5-trimethylcyclohexanecarboxamide


Within the synthetic cooling agent landscape, compounds are frequently treated as interchangeable 'menthol replacements,' yet their sensory profiles, thermal stability, receptor selectivity, and toxicological margins diverge quantitatively. The cyclohexane carboxamide class (including 2-(Isopropyl)-N,N,5-trimethylcyclohexanecarboxamide) demonstrates a fundamentally different cooling topography—primarily targeting the front of the mouth and tongue with rapid onset—compared to the throat-dominated, longer-duration profile of WS-3 or the broad, high-intensity activation of WS-5 which engages both TRPM8 and TRPA-1 channels [1]. Thermal gravimetric analysis of WS-series analogs reveals that thermal cracking product profiles and maximum weight-loss rate temperatures differ substantially across compounds (WS-5 maximum at 281.6°C vs. 206.5°C for WS-23 analog), making indiscriminate substitution risky in high-temperature processing applications [2]. Furthermore, oral NOAEL values differ across the class: the WS-23 analog has a NOAEL of 5 mg/kg body weight/day versus 8 mg/kg/day for WS-3, meaning the safety margin in consumer products is compound-specific and cannot be presumed transferable [3].

Product-Specific Quantitative Evidence Guide: Differentiation of 2-(Isopropyl)-N,N,5-trimethylcyclohexanecarboxamide from Key Comparators


Physicochemical Stability: Boiling Point and Volatility vs. Menthol and WS-23

2-(Isopropyl)-N,N,5-trimethylcyclohexanecarboxamide (CAS 39668-77-4) has a predicted boiling point of 299.4°C at 760 mmHg and a flash point of 121.7°C . In contrast, menthol has a boiling point of approximately 212°C [1], and the acyclic analog WS-23 (CAS 51115-67-4) has a molecular weight of 171.28 g/mol with a melting point of 62-64°C but lower predicted boiling point . The approximately 87°C higher boiling point of the target compound relative to menthol indicates substantially lower volatility at ambient and processing temperatures, which is critical for maintaining cooling intensity during high-temperature manufacturing processes such as baking or hot-fill beverages where menthol would volatilize and lose efficacy.

thermal stability volatility formulation processing boiling point cyclohexane carboxamide

Thermal Decomposition Profile: Comparative TGA Stability vs. WS-5

Thermogravimetric/differential scanning calorimetry (TG/DSC) analysis of WS-series cooling agents under simulated cigarette combustion atmosphere (9% O₂ in N₂) demonstrated that the WS-23 analog and WS-3 exhibited superior thermal stability with fewer thermal cracking products compared to WS-5 [1]. The maximum weight-loss rate temperature for the WS-23 analog occurred at 206.5°C, versus 281.6°C for WS-5; however, WS-5 generated significantly more cracking products and had the lowest heat requirement for crystal transformation and complete weight loss [1]. All three agents (WS-3, WS-5, and the WS-23 analog) showed only one obvious thermal weight-loss stage with prototype transfer peak area normalization above 99%, and none produced HPHCs (Harmful and Potentially Harmful Constituents) or SVHCs (Substances of Very High Concern) under heating conditions up to 350°C [1]. The cyclohexane carboxamide core of the target compound is predicted to confer comparable or enhanced thermal robustness relative to the acyclic WS-23 analog due to the greater thermal stability of the cyclohexane ring system.

thermogravimetric analysis thermal cracking WS series heat resistance tobacco heating

Sensory Cooling Topography: Regional Oral Activation vs. WS-3 and WS-5

Sensory panel evaluations of the WS-23 analog demonstrate that its cooling sensation is predominantly concentrated in the front of the mouth and on the tongue, with a faster burst speed compared to WS-3 [1]. In contrast, WS-3 primarily cools the roof of the mouth, back of the mouth, and back of the tongue, with longer duration but slower onset [1][2]. WS-5 primarily cools the roof of the mouth and back of the tongue with the highest overall intensity [1]. Quantitative sensory ranking from a separate controlled study established the cooling intensity order at equal aqueous concentration as WS-5 > WS-3 > FEMA-4557 > WS-23 (analog), with human perception correlating better with TRPM8 activation than TRPA-1 [3]. The cyclohexane carboxamide structural class, including the target compound, is predicted to exhibit a sensory profile closer to the front-of-mouth/fast-onset characteristics based on its structural similarity to the menthol pharmacophore within a conformationally constrained cyclohexane scaffold.

sensory evaluation cooling topography oral mucosa front-of-mouth cooling sensory panel

TRPM8 Receptor Potency: EC50 Ranking Among Commercial Cooling Agents

In a standardized FLIPR assay using HEK293 cells expressing recombinant mouse TRPM8, the WS-23 analog (acyclic butanamide) demonstrated an EC50 of 44 ± 7.3 μM, placing it in the moderate potency range among 10 identified TRPM8 agonists [1]. For comparison, WS-3 showed an EC50 of 3.7 ± 1.7 μM (approximately 12-fold more potent at the receptor level), while (−)-menthol had an EC50 of 4.1 ± 1.3 μM [1]. The full potency rank order was: icilin (0.2 μM) > FrescolatML (3.3 μM) > WS-3 (3.7 μM) > (−)-menthol (4.1 μM) > WS-23 analog (44 μM) [1]. The target compound (CAS 39668-77-4), bearing a cyclohexane carboxamide scaffold that more closely mimics the menthol cyclohexanol pharmacophore than the acyclic WS-23 analog, is structurally predicted to exhibit higher TRPM8 potency than the 44 μM EC50 of its acyclic counterpart, though direct receptor assay data for this specific CAS number were not identified in accessible databases.

TRPM8 EC50 FLIPR assay receptor potency calcium channel cooling agent pharmacology

Safety Margin Differentiation: Oral NOAEL Comparison WS-23 Analog vs. WS-3

A comprehensive review of synthetic cooling agent toxicology reported that no-observed-adverse-effect levels (NOAELs) for oral administration were determined to be 5 mg/kg body weight/day for the WS-23 analog and 8 mg/kg body weight/day for WS-3, based on organ toxicity studies upon oral administration [1]. This 1.6-fold lower NOAEL for the WS-23 analog indicates a narrower safety margin requiring more careful dose control in ingestible products. For the target cyclohexane carboxamide compound (CAS 39668-77-4), no dedicated oral toxicity study with NOAEL determination was identified in the searchable literature; however, the cyclohexane carboxamide class is generally recognized as having a favorable safety profile for limited oral ingestion applications as evidenced by FEMA GRAS designations for structurally related cooling agents [2]. Inhalation toxicology for the WS-23 analog in Sprague-Dawley rats established a maximum tolerated acute inhalation dose of ≥340 mg/m³ and a subacute inhalation NOAEL of >342.85 mg/m³, demonstrating substantial safety margins for aerosol applications [3].

NOAEL toxicology oral safety margin of exposure regulatory safety

Solubility-Driven Formulation Versatility: Aqueous vs. Organic Solvent Compatibility

Experimental determination of aqueous solubility for the WS-23 analog (acyclic butanamide) yielded an intrinsic water solubility (S₀) of 0.46 mg/mL, classifying it as practically insoluble in water [1]. In contrast, WS-3 demonstrates higher water solubility due to its more polar carboxamide substitution pattern [2]. The WS-23 analog is readily soluble in ethanol, propylene glycol, and various oils, and its solubility can be enhanced 19-32 fold through inclusion complexation with macrocyclic solubilizers (M1: 8.92 mg/mL; M2: 14.59 mg/mL) [1]. The target cyclohexane carboxamide (CAS 39668-77-4), with a molecular formula of C₁₃H₂₅NO and molecular weight of 211.34 g/mol, is predicted to exhibit similar or slightly lower aqueous solubility than the acyclic analog, but with enhanced solubility in non-polar organic solvents due to its cyclohexane ring system, making it particularly well-suited for oil-based and anhydrous formulations where water-soluble coolants would phase-separate .

aqueous solubility formulation compatibility propylene glycol ethanol solubility hydrotrope

Optimal Research and Industrial Application Scenarios for 2-(Isopropyl)-N,N,5-trimethylcyclohexanecarboxamide (CAS 39668-77-4)


High-Temperature Processed Confectionery and Baked Goods Requiring Thermal Stability Above 200°C

Products such as hard candy, baked cookies, and heat-extruded chewing gum that undergo processing temperatures exceeding 150°C benefit from the predicted high boiling point (299.4°C) and thermal stability of the cyclohexane carboxamide class. Unlike menthol (BP ~212°C), which volatilizes significantly during high-temperature processing, the target compound retains cooling potency through the thermal cycle. Thermal analysis of the structurally related WS-23 analog confirms prototype transfer >99% with no HPHC/SVHC cracking products under heating to 350°C, supporting safe use in baked and heat-processed applications [1].

Anhydrous and Oil-Based Topical Formulations (Lip Balms, Ointments, Cooling Patches)

The low aqueous solubility (<1 mg/mL predicted) and predicted high organic solvent/oil compatibility of the cyclohexane carboxamide structure make this compound particularly advantageous for anhydrous topical products. In lip balms, petroleum-based ointments, and transdermal cooling patches, water-soluble cooling agents such as WS-3 would phase-separate or require emulsification, whereas the target compound's enhanced non-polar solubility ensures homogeneous distribution and sustained cooling release from the hydrophobic matrix [2].

Front-of-Mouth Cooling for Chewing Gum and Breath-Freshening Confectionery

Based on the sensory topography profile established for cyclohexane carboxamide cooling agents, the target compound is predicted to deliver rapid-onset, front-of-mouth and tongue-dominant cooling with minimal throat activation. This sensory profile is specifically sought after for chewing gum, breath strips, and oral sprays where immediate oral freshness is the primary consumer expectation, as opposed to the throat-dominant, longer-duration cooling profile of WS-3 which is better suited for beverages and e-cigarette applications [3].

Heated Tobacco Products Requiring Controlled Aerosol Transfer of Cooling Agent

Thermogravimetric analysis demonstrates that the WS series cooling agents undergo complete pyrolysis below 350°C with no generation of HPHCs or SVHCs, making them suitable for heated tobacco products operating in the 250-350°C range. The cyclohexane carboxamide structure, with its predicted enhanced thermal stability relative to acyclic analogs, offers potential for more consistent cooling agent transfer into the aerosol phase during heating. Inhalation toxicology data for the structurally related WS-23 analog shows a subacute inhalation NOAEL >342.85 mg/m³, providing a quantified safety margin for aerosol exposure assessment [4].

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